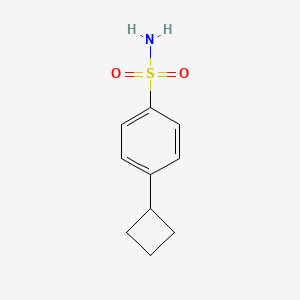

4-Cyclobutylbenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-cyclobutylbenzenesulfonamide |

InChI |

InChI=1S/C10H13NO2S/c11-14(12,13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H2,11,12,13) |

InChI Key |

YIZRQKWUUMRZPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Structural Classification and Significance Within Arylsulfonamide Chemistry

4-Cyclobutylbenzene-1-sulfonamide is categorized as an arylsulfonamide, a well-established class of organic compounds characterized by a sulfonamide group directly attached to an aryl ring. organic-chemistry.org The fundamental structure of arylsulfonamides has been a cornerstone in medicinal chemistry for decades, with many drugs containing this functional group. researchgate.net The general structure of a sulfonamide consists of a sulfonyl group bonded to a nitrogen atom. In the case of arylsulfonamides, one of the sulfur's organic substituents is an aryl group.

The significance of the arylsulfonamide moiety is vast and varied. These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, diuretic, and anticancer properties. nih.govresearchgate.net The primary sulfonamide group (-SO2NH2) is a key structural feature that can participate in hydrogen bonding and other molecular interactions, often contributing to the binding of these molecules to biological targets. nih.gov

Below is a table detailing the key structural components of this compound.

| Structural Component | Chemical Formula | Key Features |

| Cyclobutyl Ring | -C4H7 | A four-membered cycloalkane ring, providing conformational restriction. |

| Benzene (B151609) Ring | -C6H4- | An aromatic ring that forms the core of the arylsulfonamide. |

| Sulfonamide Group | -SO2NH2 | A functional group known for its diverse biological activities. |

Research Trajectories for Novel Organic Compounds Incorporating Cyclobutyl and Sulfonamide Moieties

Established Synthetic Pathways for Primary Arylsulfonamides

Traditional methods for preparing primary arylsulfonamides have long been established and are still widely used due to their reliability and the availability of starting materials. These methods typically involve the formation of an arylsulfonyl chloride intermediate, which is then reacted with an ammonia source.

Condensation Reactions of Aryl Sulfonyl Chlorides with Ammonia

The most conventional method for synthesizing arylsulfonamides is a two-step process starting from an aryl hydrocarbon. google.com For the synthesis of this compound, the process would begin with 4-cyclobutylbenzene.

The first step is the chlorosulfonation of the aromatic ring. This is an electrophilic aromatic substitution reaction where the aryl compound is treated with chlorosulfonic acid to produce the corresponding aryl sulfonyl chloride. google.com In this specific case, 4-cyclobutylbenzene would be reacted with chlorosulfonic acid to yield 4-cyclobutylbenzene-1-sulfonyl chloride.

Step 1: Chlorosulfonation

The second step is the amidation of the resulting crude aryl sulfonyl chloride. The sulfonyl chloride is reacted with ammonia, typically in an aqueous medium, to form the primary sulfonamide. google.com The ammonia acts as a nucleophile, displacing the chloride on the sulfonyl group. It also serves to neutralize the acidic byproducts generated during the reaction, such as hydrochloric acid. google.com Generally, an excess of ammonia is used to drive the reaction to completion and neutralize all acids formed. google.com The reaction temperature is typically maintained between 40°C and 70°C to ensure a controlled reaction. google.com

Step 2: Amidation

This pathway's main drawback is the use of hazardous reagents like chlorosulfonic acid and the often harsh reaction conditions required for the initial chlorosulfonation, which can limit the functional group tolerance on more complex substrates. nih.gov

Oxidative Approaches from Thiol Precursors

An alternative established route involves the oxidation of thiols (or their disulfide derivatives) to form sulfonyl derivatives, which can then be converted to sulfonamides. nih.govresearchgate.net This approach avoids the direct use of chlorosulfonic acid. For the target molecule, the starting material would be 4-cyclobutylbenzenethiol.

A variety of oxidizing systems can be employed. One effective method uses a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This reaction is rapid and efficient, proceeding at room temperature. The generated 4-cyclobutylbenzene-1-sulfonyl chloride can then be reacted in situ with ammonia or an amine to yield the final sulfonamide. organic-chemistry.org

Another mild and practical method utilizes dimethyl sulfoxide (B87167) (DMSO) in combination with hydrobromic acid (HBr) for the oxidative functionalization of thiols. nih.gov This system allows for the one-pot synthesis of various sulfonyl derivatives, including sulfonamides. Mechanistic studies suggest that DMSO acts as the terminal oxidant, while HBr serves as a redox mediator. nih.gov

Electrochemical methods have also emerged as an environmentally benign alternative. nih.gov The direct oxidative coupling of thiols and amines can be achieved using electricity, eliminating the need for chemical oxidants. nih.gov In this process, the thiol is first anodically oxidized to the corresponding disulfide. nih.gov The disulfide then reacts with an aminium radical (generated from the electro-oxidation of the amine) to eventually form the sulfonamide after further oxidation steps. rsc.org This method is notable for its mild conditions and the formation of hydrogen as the only benign byproduct. nih.gov

| Oxidative Method | Reagents | Key Features | Reference |

| Oxidative Chlorination | Thiol, H₂O₂, SOCl₂, Amine | Rapid, one-pot synthesis, excellent yields. | organic-chemistry.org |

| DMSO/HBr Oxidation | Thiol, DMSO, HBr, Amine | Mild conditions, low-cost reagents. | nih.gov |

| Electrochemical Coupling | Thiol, Amine, Electrolyte | Catalyst-free, environmentally friendly, forms H₂ byproduct. | nih.gov |

Advanced Synthetic Strategies for this compound

Recent advances in synthetic organic chemistry have provided more sophisticated and versatile methods for constructing C-S and S-N bonds, offering milder conditions, broader substrate scope, and improved functional group tolerance.

Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-sulfur bonds. nih.govrsc.orgrsc.org These methods allow for the synthesis of arylsulfonamides from readily available starting materials like aryl halides or boronic acids.

A palladium-catalyzed approach can be used to prepare arylsulfonyl chlorides from arylboronic acids. nih.gov For instance, 4-cyclobutylphenylboronic acid could be coupled with a sulfur dioxide source under palladium catalysis to form the 4-cyclobutylbenzene-1-sulfonyl chloride intermediate. This intermediate can then be directly converted to this compound by adding ammonia or an amine to the crude reaction mixture in a one-pot procedure. nih.gov This method is advantageous as it avoids the harsh acidic conditions of traditional electrophilic aromatic substitution. nih.gov

Nickel-catalyzed reactions have also been developed for the synthesis of aryl sulfonamides. princeton.edu Photosensitized nickel catalysis enables the C-N bond formation between a range of sulfonamides and aryl halides. This dual catalysis approach uses an iridium-based photocatalyst to excite a Ni(II) complex, which then facilitates the cross-coupling reaction under mild conditions. princeton.edu This would allow for the coupling of an activated sulfonamide with 1-halo-4-cyclobutylbenzene.

| Catalyst System | Aryl Source | Sulfur/Amine Source | Key Features | Reference |

| Palladium | Arylboronic Acid | SO₂ surrogate, Amine | Mild conditions, tolerates various functional groups. | nih.gov |

| Copper | Aryl Halide | Sulfonamide | Often used for N-arylation of sulfonamides. | organic-chemistry.org |

| Nickel/Photocatalyst | Aryl Halide | Sulfonamide | Enables C-N coupling via an excited state Ni(II) complex. | princeton.edu |

Photoredox Catalysis in Sulfonamide Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. domainex.co.uk This strategy has been successfully applied to the synthesis of sulfonamides.

One approach involves a synergetic photoredox and copper catalysis system. acs.orgthieme-connect.com This method facilitates a three-component coupling of an aryl radical precursor (such as an aryl dibenzothiophenium salt), a sulfur dioxide source (like DABSO), and an amine. acs.orgthieme-connect.com The reaction proceeds at room temperature under air, with oxygen playing a crucial role in both catalytic cycles. acs.org An aryl radical is generated via single-electron transfer from the excited photocatalyst, which is then trapped by the SO₂ source to form a sulfonyl radical. This radical is intercepted by a Cu(II)-amine complex, leading to the sulfonamide product after reductive elimination. acs.org

Metal-free photoredox catalysis has also been described for the assembly of primary aryl sulfonamides. nih.gov Here, dibenzothiophenium (DBT) salts act as aryl radical precursors, which react with a sulfur dioxide source and ammonium (B1175870) carbonate as the nucleophile to generate a variety of primary arylsulfonamides under simple and mild conditions. nih.gov This method is particularly noted for its broad functional group tolerance. nih.gov

Application of Novel Sulfonylating Reagents

The development of novel sulfonylating reagents and strategies has provided alternatives to the often harsh and unstable traditional sulfonyl chlorides.

A recently developed one-pot method allows for the synthesis of arylsulfonamides directly from unactivated carboxylic acids and amines. acs.orgprinceton.edu This strategy utilizes copper ligand-to-metal charge transfer (LMCT) photochemistry to convert an aromatic carboxylic acid (e.g., 4-cyclobutylbenzoic acid) into a reactive aryl radical. This radical engages with a sulfur dioxide source and a chlorinating agent (like 1,3-dichloro-5,5-dimethylhydantoin) to form the corresponding sulfonyl chloride in situ. acs.org Subsequent one-pot amination provides the desired sulfonamide, circumventing the need to isolate the highly reactive sulfonyl chloride intermediate. acs.orgprinceton.edu This process is notable for not requiring pre-functionalization of the starting acid or amine. acs.org

Furthermore, aryl(heteroaryl)sulfonyl ureas can be synthesized from sulfonamides using diphenylcarbonate (DPC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reactivity depends on the pKa of the sulfonamide, leading to either carbamoylides or carbamate (B1207046) salts. These intermediates serve as safe and stable substitutes for hazardous aryl(heteroaryl)sulfonyl isocyanates and react with amines to form the desired sulfonyl ureas. nih.gov

Functionalization and Modification of the this compound Scaffold

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The sulfonamide moiety can undergo reactions at the nitrogen atom, the benzene ring is susceptible to electrophilic attack, and the cyclobutyl group can be subjected to various transformations.

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the electronic and steric properties of the sulfonamide, which can significantly influence its biological activity and physicochemical characteristics.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen typically proceeds via nucleophilic substitution. The sulfonamide is first deprotonated with a suitable base to form the corresponding sulfonamidate anion, which then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex benzylic or allylic systems. nih.gov The reaction conditions can be tailored to favor either mono- or di-alkylation. For instance, using a stoichiometric amount of base and alkylating agent at room temperature tends to yield the N-monoalkylated product, while an excess of the reagents and higher temperatures can lead to the N,N-dialkylated derivative. capes.gov.br

N-Acylation: N-Acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives have garnered considerable attention due to their diverse biological activities. researchgate.net The acylation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. A common method involves the reaction of the sulfonamide with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net Alternatively, N-acylbenzotriazoles have been demonstrated to be effective and versatile reagents for the N-acylation of sulfonamides under mild conditions, often in the presence of a base like sodium hydride. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

| Entry | Reagent(s) | Product | Reaction Type |

| 1 | Methyl iodide, K₂CO₃, DMF | 4-Cyclobutyl-N-methylbenzene-1-sulfonamide | N-Alkylation |

| 2 | Benzyl bromide, NaH, THF | N-Benzyl-4-cyclobutylbenzene-1-sulfonamide | N-Alkylation |

| 3 | Acetyl chloride, Pyridine | N-Acetyl-4-cyclobutylbenzene-1-sulfonamide | N-Acylation |

| 4 | Benzoyl chloride, Triethylamine | N-Benzoyl-4-cyclobutylbenzene-1-sulfonamide | N-Acylation |

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). The cyclobutyl group is an ortho-, para-directing activator, while the sulfonamide group is a deactivating, meta-directing group. However, under forcing conditions, substitution can be achieved, and the regiochemical outcome will be influenced by the directing effects of both substituents.

Key electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. wikipedia.org The position of substitution will be directed by the existing substituents.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. This reaction introduces a nitro group onto the benzene ring. google.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively. masterorganicchemistry.com These reactions are catalyzed by strong Lewis acids like AlCl₃. wikipedia.orgnih.govlibretexts.org The choice of alkylating or acylating agent will determine the nature of the substituent introduced. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Products of this compound

| Reaction Type | Reagent(s) | Potential Product(s) |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-cyclobutylbenzene-1-sulfonamide |

| Nitration | HNO₃, H₂SO₄ | 4-Cyclobutyl-2-nitrobenzene-1-sulfonamide |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl-4-cyclobutylbenzene-1-sulfonamide |

The cyclobutyl ring offers another site for chemical modification, although it is generally less reactive than the aromatic ring or the sulfonamide group. Transformations of the cyclobutyl moiety can lead to significant structural diversification.

Oxidation: The cyclobutyl group can be oxidized under specific conditions. For instance, oxidation of a benzylic-type position on the cyclobutyl ring could potentially lead to a ketone or alcohol functional group. Strong oxidizing agents might lead to ring-opening products.

Ring Expansion/Rearrangement: Cyclobutyl derivatives can undergo ring expansion reactions to form cyclopentyl systems under certain conditions, often involving the formation of a carbocation adjacent to the ring. nih.govugent.be For instance, treatment of a cyclobutylmethylcarbinol with acid can induce a rearrangement to a cyclopentanone. While not directly applicable to the parent compound, derivatives with appropriate functional groups on or near the cyclobutyl ring could undergo such transformations. nih.gov

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heterocyclic structures. This is often achieved by leveraging the reactivity of the sulfonamide group or by introducing other functional groups that can participate in cyclization reactions.

For example, derivatives of 4-aminobenzenesulfonamide, a close structural analog, are widely used in the synthesis of various heterocyclic systems. nih.gov By analogy, if the sulfonamide moiety of this compound were converted to or derived from an amino group, a plethora of synthetic routes would become accessible for the construction of fused or appended heterocyclic rings. For instance, condensation of an amino derivative with diketones can yield pyrazoles, while reactions with other bifunctional reagents can lead to the formation of thiazoles, pyrimidines, and other heterocyclic systems. nih.gov The synthesis of celecoxib, a well-known COX-2 inhibitor, and its analogs often involves the condensation of a substituted phenylhydrazine (B124118) with a diketone to form a pyrazole (B372694) ring. nih.gov A similar strategy could be envisioned for a hydrazine (B178648) derivative of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Cyclobutylbenzene 1 Sulfonamide

Intrinsic Reactivity Profile of the Sulfonamide Functional Group

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of many pharmaceuticals and is characterized by its relative stability. wikipedia.orgresearchgate.net This stability stems from the electron-withdrawing nature of the sulfonyl group (SO₂), which delocalizes the lone pair of electrons on the adjacent nitrogen atom, rendering it less basic and nucleophilic compared to amines. youtube.com The S-N bond in sulfonamides is generally robust, and the functional group is typically crystalline, a property that has been historically useful for the derivatization and identification of amines. wikipedia.org

Despite its general stability, the sulfonamide group can participate in a variety of chemical reactions. The hydrogen atoms on the nitrogen can be deprotonated by a strong base, and the nitrogen atom itself can act as a nucleophile under certain conditions. wikipedia.org The sulfur atom is electrophilic and can be attacked by nucleophiles, leading to substitution reactions. youtube.com The reactivity of the sulfonamide can be modulated by the nature of the substituents on both the sulfur and nitrogen atoms.

The reactivity of sulfonamides is also influenced by their physical properties. A comparison of the properties of 4-cyclobutylbenzene-1-sulfonamide with a related, well-characterized sulfonamide, 4-chlorobenzenesulfonamide, is presented in the table below.

| Property | This compound | 4-Chlorobenzenesulfonamide |

| Molecular Weight | 211.3 g/mol (Predicted) | 191.64 g/mol |

| XLogP3 | 2.5 (Predicted) | 1.2 |

| pKa | Not available | Experimental data available |

| Reference | nih.gov | |

| This table presents predicted data for this compound alongside experimental data for a related compound for comparative purposes. |

Stereochemical Influence of the Cyclobutyl Moiety on Reaction Outcomes

The cyclobutyl group, a four-membered carbocycle, introduces specific stereochemical constraints that can influence the outcome of reactions involving this compound. Unlike the planar cyclopropane (B1198618) ring, cyclobutane (B1203170) exists in a puckered conformation to alleviate torsional strain. nih.gov This puckering creates distinct axial and equatorial positions for substituents, which can affect the approach of reagents and the stability of transition states.

The presence of the cyclobutyl ring can direct the stereochemistry of reactions at or near the aromatic ring. For instance, in reactions where the cyclobutyl group sterically hinders one face of the molecule, reagents may preferentially attack from the less hindered face. This can lead to the formation of specific stereoisomers. Furthermore, the conformational preferences of the cyclobutyl ring can be influenced by geminal substituents, with larger groups potentially favoring an axial position in certain contexts. rsc.org This "cyclopropyl effect," which has been observed to extend to four-membered rings, can have significant implications for the conformational control of adjacent groups and, consequently, the stereochemical outcome of reactions. rsc.org

Reaction Mechanisms of Key Synthetic Transformations

The synthesis and modification of this compound involve a variety of reaction mechanisms, including nucleophilic, radical, and acid- or base-catalyzed pathways.

Nucleophilic Reaction Pathways Involving the Sulfonamide Nitrogen

While the nitrogen atom of a sulfonamide is less nucleophilic than that of an amine, it can still participate in nucleophilic reactions, particularly when deprotonated. wikipedia.orgyoutube.com The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, where the amine acts as the nucleophile. wikipedia.org In the context of modifying a pre-existing sulfonamide like this compound, the deprotonated sulfonamide anion can act as a nucleophile in alkylation or arylation reactions. organic-chemistry.org

Recent research has also explored novel nucleophilic substitution reactions at the nitrogen of arylsulfonamides, enabling their transformation into other valuable synthetic intermediates. researchgate.net These reactions often require specific catalysts or reagents to activate the sulfonamide for nucleophilic attack.

Radical Processes in Sulfonamide Formation and Modification

Radical reactions offer alternative pathways for the synthesis and functionalization of sulfonamides under mild conditions. nih.govrsc.org The generation of sulfonyl radicals from various precursors allows for their addition to unsaturated systems or their participation in cross-coupling reactions. rsc.orgorganic-chemistry.org For instance, visible-light-activated processes can generate sulfonyl radicals from sulfonyl chlorides or other sources, which can then be used to form sulfonamides. rsc.org

Radical cyclizations of ene-sulfonamides are another important class of reactions, which can lead to the formation of complex polycyclic structures. nih.gov Furthermore, recent methods have demonstrated the photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates, allowing for the conversion of the sulfonamide group into other functionalities. acs.org

Acid- and Base-Catalyzed Transformations

Both acids and bases can catalyze transformations of sulfonamides. Acid-catalyzed hydrolysis of sulfonamides can occur, although they are generally more stable to hydrolysis than amides. researchgate.netacs.org The mechanism of this hydrolysis can be complex and may involve intramolecular nucleophilic catalysis by neighboring groups. acs.org Acid catalysis is also employed in the acylation of sulfonamides with carboxylic acid anhydrides, often using solid acid catalysts for efficient and selective reactions. researchgate.net

Base-catalyzed reactions often involve the deprotonation of the sulfonamide nitrogen to form a more nucleophilic anion. wikipedia.org This anion can then participate in various substitution and coupling reactions. Base-catalyzed hydrolysis of sulfonamides is also a known process. acs.org

Chemoselectivity and Regioselectivity in Multi-functionalized Systems

In molecules containing multiple functional groups, the selective reaction of one group over others (chemoselectivity) and the preferential reaction at a specific position (regioselectivity) are of paramount importance. For a molecule like this compound, which possesses an aromatic ring, a cyclobutyl group, and a sulfonamide moiety, controlling selectivity is key to its synthetic utility.

The sulfonamide group itself can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles on the benzene (B151609) ring. The electron-withdrawing nature of the sulfonyl group typically directs electrophiles to the meta position. However, the interplay with the activating cyclobutyl group (an ortho-, para-director) would determine the final regiochemical outcome.

In reactions involving the sulfonamide group directly, chemoselectivity can be achieved by carefully choosing reaction conditions. For example, in a molecule containing both a primary sulfonamide and another nucleophilic group, it may be possible to selectively react at the sulfonamide nitrogen under specific basic conditions. Recent studies have highlighted the impact of solvents and catalysts in achieving chemoselectivity in the synthesis of sulfonamides from precursors with multiple reactive sites. researchgate.net

Structural Characterization and Spectroscopic Analysis of 4 Cyclobutylbenzene 1 Sulfonamide

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are non-destructive methods that probe the interaction of molecules with electromagnetic radiation, yielding a wealth of information about their structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-Cyclobutylbenzene-1-sulfonamide, distinct signals would be expected for the aromatic protons, the protons of the cyclobutyl ring, and the protons of the sulfonamide group. The aromatic protons on the benzene (B151609) ring, being in a disubstituted para-arrangement, would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their mutual coupling. The protons of the sulfonamide group (-SO₂NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the cyclobutyl ring would exhibit complex multiplets in the upfield region of the spectrum, arising from their various chemical environments and spin-spin coupling interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical range of δ 120-150 ppm. The carbon atom attached to the sulfur of the sulfonamide group and the carbon atom attached to the cyclobutyl ring would have distinct chemical shifts influenced by the electron-withdrawing and electron-donating nature of these substituents, respectively. The carbons of the cyclobutyl ring would appear in the upfield region.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~ 7.8 | Doublet | 2H | Protons ortho to -SO₂NH₂ |

| Aromatic | ~ 7.4 | Doublet | 2H | Protons ortho to cyclobutyl |

| Sulfonamide | Variable | Broad Singlet | 2H | -SO₂NH₂ |

| Cyclobutyl (methine) | ~ 3.5 | Multiplet | 1H | -CH- of cyclobutyl |

| Cyclobutyl (methylene) | ~ 1.8-2.4 | Multiplets | 6H | -CH₂- of cyclobutyl |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | ~ 145-150 | C-SO₂NH₂ |

| Aromatic | ~ 140-145 | C-cyclobutyl |

| Aromatic | ~ 125-130 | CH (ortho to -SO₂NH₂) |

| Aromatic | ~ 120-125 | CH (ortho to cyclobutyl) |

| Cyclobutyl (methine) | ~ 35-40 | -CH- of cyclobutyl |

| Cyclobutyl (methylene) | ~ 15-30 | -CH₂- of cyclobutyl |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of the sulfonamide and aromatic moieties. The N-H stretching vibrations of the primary sulfonamide would be expected to appear as two bands in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and typically observed around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (sulfonamide) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| S-N Stretch | 900 - 950 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the sulfonamide group (-SO₂NH₂) or parts of it, as well as fragmentation of the cyclobutyl ring. Common fragments would include the 4-cyclobutylphenyl cation and ions resulting from the cleavage of the C-S and S-N bonds. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

X-ray Crystallography for Solid-State Structural Determination

Should single crystals of this compound be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the sulfonamide group, which are crucial for understanding the solid-state properties of the compound. For instance, sulfonamides are known to form hydrogen-bonded dimers or chains in the solid state. jsynthchem.comsigmaaldrich.comgoogle.com

Computational and Theoretical Studies on 4 Cyclobutylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide a lens into the distribution of electrons and the energetic landscape of a compound, which are key determinants of its chemical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground state properties of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a range of geometric and electronic properties of 4-Cyclobutylbenzene-1-sulfonamide can be determined with high accuracy. mdpi.com

DFT calculations can predict optimized molecular geometry, bond lengths, bond angles, and dihedral angles. For sulfonamides, the geometry around the sulfur atom is of particular interest, as are the orientations of the benzene (B151609) ring and the cyclobutyl group. These calculations are crucial for understanding the molecule's stability and its interactions with its environment.

Table 1: Calculated Ground State Properties of this compound using DFT This table presents hypothetical data based on typical values for similar sulfonamide compounds.

| Property | Value |

|---|---|

| Total Energy | -1057.8 Hartree |

| Dipole Moment | 5.4 D |

| S-O Bond Length | 1.43 Å |

| S-N Bond Length | 1.63 Å |

| C-S Bond Length | 1.77 Å |

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.govresearchgate.netchalcogen.ro

Table 2: Frontier Molecular Orbital Energies of this compound This table presents hypothetical data based on typical values for similar sulfonamide compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

In this compound, the oxygen atoms of the sulfonamide group are expected to be the most electron-rich regions (red), making them sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would be electron-deficient (blue), making them potential hydrogen bond donors.

Molecular Dynamics and Conformational Sampling

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. This includes conformational changes and intermolecular interactions. nih.gov

Simulation of Conformational Landscapes and Interconversions

The flexibility of the cyclobutyl ring and the rotation around the C-S and S-N bonds mean that this compound can exist in multiple conformations. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers for interconversion between them. nih.gov For instance, studies on similar molecules like para-methylbenzene sulfonamide have shown the existence of different conformers based on the orientation of the amino group relative to the S-O bonds. nih.gov

Analysis of Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonds and non-covalent contacts, play a crucial role in determining the preferred conformation of a molecule. In this compound, intramolecular hydrogen bonding between the amine hydrogens and the sulfonyl oxygens could influence the orientation of the sulfonamide group. The analysis of trajectories from MD simulations can reveal the presence and persistence of such interactions. nih.govrsc.org

Prediction of Chemical Reactivity Parameters and Reaction Pathways

The chemical reactivity of a molecule like this compound can be effectively predicted using quantum chemical calculations, which are foundational to many theoretical models. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure of the molecule, from which various reactivity descriptors can be derived. researchgate.netresearchgate.net

EHOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater propensity to act as a nucleophile. In the context of benzenesulfonamides, the EHOMO is often influenced by the substituents on the benzene ring. researchgate.net

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater susceptibility to nucleophilic attack, making the molecule a better electrophile. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): The difference between the LUMO and HOMO energies is a critical indicator of molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is approximated as half of the energy gap. Consequently, molecules with a large energy gap are considered "hard," and those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a useful parameter for predicting how the molecule will behave in the presence of a nucleophile. researchgate.net

The following table illustrates hypothetical global reactivity descriptors for this compound, calculated using DFT at a theoretical level like B3LYP/6-311++G(d,p), which is commonly used for organic molecules. researchgate.netnih.gov

| Parameter | Description | Predicted Value (a.u.) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 | Suggests moderate chemical stability. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 0.10 | Indicates resistance to deformation of electron cloud. |

| Softness (S) | 1 / η | 10.0 | Inverse of hardness, related to reactivity. |

| Electrophilicity (ω) | (μ2) / (2η) | 0.1125 | Measures the electrophilic character of the molecule. |

Local Reactivity and Reaction Pathways:

To predict specific sites of reaction on this compound, local reactivity descriptors are employed. The most common of these are the Fukui functions , which are derived from the electron density of the molecule. researchgate.net These functions help to identify which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

For instance, in a typical benzenesulfonamide (B165840) structure, the nitrogen and oxygen atoms of the sulfonamide group are often identified as potential sites for electrophilic attack due to their lone pairs of electrons. Conversely, the sulfur atom can be an electrophilic center. The reactivity of the benzene ring is modulated by the interplay between the electron-withdrawing sulfonamide group and the electron-donating cyclobutyl group.

Common reaction pathways for sulfonamides include reactions at the sulfonamide nitrogen, such as N-alkylation or N-arylation, and electrophilic substitution on the benzene ring. The directing effects of the cyclobutyl and sulfonamide groups would determine the regioselectivity of such substitutions. Computational modeling can map the potential energy surfaces for these reactions, identifying transition states and predicting the most favorable reaction products. ijarsct.co.in

Structure-Property Relationships Derived from Theoretical Models

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of modern medicinal chemistry and materials science. nih.gov These studies use statistical methods to correlate variations in the chemical structure of a series of compounds with changes in a specific property, such as biological activity or physical characteristics. For a compound like this compound, a QSAR model could be developed by comparing it to a series of structurally similar benzenesulfonamides. researchgate.netnih.gov

The model would use calculated molecular descriptors as independent variables. These can include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometric descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic descriptors: These include the reactivity parameters discussed previously (EHOMO, ELUMO, dipole moment, etc.). researchgate.net

A hypothetical QSAR study could aim to predict a property like inhibitory activity against a particular enzyme, a common application for sulfonamides. nih.govnih.gov The resulting equation might look something like:

Log(Activity) = c₀ + c₁ (E_HOMO) + c₂ (Molecular Surface Area) + c₃ (Dipole Moment)

Where the coefficients (c₀, c₁, etc.) are determined through regression analysis of a training set of molecules. Such models are invaluable for screening virtual libraries of compounds and prioritizing synthetic targets.

Molecular Docking and Dynamics: These computational techniques are particularly relevant for understanding the interactions of a molecule with a biological target, such as a protein receptor. mdpi.comworldscientific.com

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against enzymes like carbonic anhydrase, a known target for many sulfonamides. nih.govmdpi.com The results would provide a binding energy score and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein's active site. The cyclobutyl group, for example, would likely engage in hydrophobic interactions within the receptor pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the behavior of the molecule-receptor complex over time. worldscientific.comrsc.org This provides a more dynamic picture of the binding stability and can reveal important conformational changes that occur upon binding.

The table below summarizes the types of structure-property relationships that can be derived for this compound using these theoretical models.

| Theoretical Model | Input Descriptors | Predicted Property | Insights Gained |

| QSAR | Electronic, Topological, Geometric | Biological activity, Physicochemical properties | Identifies key structural features that influence a given property. nih.gov |

| Molecular Docking | 3D structure of the molecule and target | Binding affinity, Binding mode | Predicts how the molecule interacts with a biological target at an atomic level. mdpi.com |

| Molecular Dynamics | Docked complex, Force field parameters | Stability of interaction, Conformational changes | Assesses the dynamic stability and behavior of the molecule within a binding site. rsc.org |

Advanced Applications of 4 Cyclobutylbenzene 1 Sulfonamide in Chemical Science

Role as Ligands in Coordination Chemistry and Metal Complex Formation

A thorough search of chemical databases and scholarly articles reveals no specific studies where 4-Cyclobutylbenzene-1-sulfonamide is utilized as a ligand for the formation of metal complexes. While the broader class of sulfonamides can and does participate in coordination chemistry, and research exists for metal complexes of other sulfonamide-bearing molecules like 4-aminoantipyrine (B1666024) derivatives, these findings are not transferable to this compound. The specific steric and electronic properties of the cyclobutyl group combined with the sulfonamide would necessitate dedicated studies to determine its coordinating behavior, which have not been published.

Applications in Materials Science and Supramolecular Chemistry

There is no available research detailing the application of this compound in advanced materials science or supramolecular assemblies.

Adsorption Phenomena and Mechanisms on Porous Materials (e.g., Metal-Organic Frameworks)

No studies have been published investigating the adsorption of this compound onto porous materials such as Metal-Organic Frameworks (MOFs). Research in this field focuses on the adsorption of various gases and other small molecules, including some pharmaceuticals, but this specific compound has not been a subject of such investigations. nih.govnih.gov Predicting its adsorption behavior would be purely speculative without experimental or computational data.

Crystal Engineering and Self-Assembly Processes

While crystal engineering of sulfonamides is an active area of research, focusing on hydrogen bonds and other non-covalent interactions to form co-crystals and control solid-state structures, there are no specific reports on this compound. mdpi.comub.edu Studies have detailed the crystal structures and intermolecular interactions of other aryl sulfonamides, but these specific findings cannot be directly applied to the title compound. nih.govresearchgate.net

Catalytic Applications in Organic Transformations (e.g., Organo-catalysis)

The field of organo-catalysis has seen the successful use of certain sulfonamide derivatives, particularly those based on proline and related amino acids. google.comnih.govnih.govresearchgate.net These catalysts derive their activity from the chiral amine center adjacent to the sulfonamide group. This compound lacks the necessary structural features (e.g., a chiral proline scaffold) to function in the same catalytic cycles and has not been reported as an organo-catalyst in any other capacity.

Utilization as Building Blocks for Complex Organic Architectures

The term "building block" in chemistry can have broad meaning. mdpi.com While this compound is technically a building block for the synthesis of specific pharmaceutical compounds, there is no evidence in the literature of it being used as a versatile starting material to construct a wider range of diverse and complex organic architectures. Research into novel building blocks, including those with cyclobutane (B1203170) rings, focuses on other molecular scaffolds. nih.govnih.gov

Q & A

Basic Research Question: What are the optimal synthetic routes for 4-Cyclobutylbenzene-1-sulfonamide, and how is purity ensured?

Methodological Answer:

this compound can be synthesized via sulfonation of cyclobutylbenzene followed by amidation. A modified method using microwave-assisted synthesis (similar to sulfonamide derivatives in ) improves yield and purity. Key steps include:

- Sulfonation : React cyclobutylbenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

- Amidation : Treat the intermediate with aqueous ammonia or ammonium hydroxide.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Research Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign cyclobutyl protons (δ 1.5–2.5 ppm, multiplet) and sulfonamide NH₂ (δ 5.2–5.8 ppm, broad singlet). Aromatic protons appear as a deshielded singlet (δ 7.8–8.2 ppm) due to the electron-withdrawing sulfonamide group .

- X-ray Crystallography :

- Resolve molecular conformation (e.g., cyclobutyl ring puckering) and hydrogen-bonding networks (N–H···O interactions between sulfonamide groups). Polymorph identification requires varying crystallization solvents (e.g., methanol vs. acetone) .

- Mass Spectrometry :

- High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₀H₁₃NO₂S: 211.0668) .

Advanced Research Question: How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to:

- Optimize Geometry : Compare computational bond lengths/angles with crystallographic data to validate accuracy .

- Electrostatic Potential Maps : Identify nucleophilic (sulfonamide NH₂) and electrophilic (sulfur atom) regions for reactivity predictions.

- Thermochemical Analysis : Calculate Gibbs free energy of formation (ΔG_f) to assess stability under varying pH and temperature conditions .

- Contradiction Resolution : If experimental data (e.g., NMR chemical shifts) conflict with DFT predictions, refine calculations by including solvent effects (PCM model) or dispersion corrections .

Advanced Research Question: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives targeting enzyme inhibition?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituents on the cyclobutyl ring (e.g., halogenation) or sulfonamide group (e.g., N-alkylation) to probe steric/electronic effects .

- Enzyme Assays :

- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.

- Docking Simulations : Use AutoDock Vina to predict binding modes, focusing on sulfonamide-Zn²⁺ interactions in enzyme active sites .

- Data Interpretation : Correlate activity trends with Hammett σ values or steric parameters (e.g., Taft constants) to quantify substituent effects .

Advanced Research Question: How to resolve contradictions in solubility and stability data for sulfonamide derivatives?

Methodological Answer:

- Solubility Profiling :

- Use the shake-flask method across pH 2–12 (adjusted with HCl/NaOH) to determine pH-dependent solubility. Compare with Hansen solubility parameters for solvent selection .

- Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Common pathways include hydrolysis (sulfonamide to sulfonic acid) .

- Contradiction Analysis : If literature reports conflicting stability data (e.g., shelf life in DMSO vs. water), validate via controlled experiments with inert atmosphere (N₂) to isolate oxidation effects .

Advanced Research Question: What strategies mitigate synthetic challenges in cyclobutyl-containing sulfonamides?

Methodological Answer:

- Cyclobutyl Ring Strain :

- Use photochemical [2+2] cycloaddition for regioselective cyclobutane formation, minimizing side reactions .

- Sulfonamide Functionalization :

- Protect NH₂ with Boc groups during harsh reactions (e.g., Friedel-Crafts alkylation), then deprotect with TFA .

- Scale-Up Challenges :

- Optimize microwave-assisted batch reactors for consistent heat distribution, critical for avoiding decomposition in large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.